molecular formula C5H13BO2 B1632012 Neopentylboronic acid CAS No. 701261-35-0

Neopentylboronic acid

Cat. No. B1632012
CAS RN: 701261-35-0
M. Wt: 115.97 g/mol
InChI Key: VCPOZKMTAGEGOT-UHFFFAOYSA-N
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Description

Neopentylboronic acid, also known as 2,2-Dimethylpropylboronic acid, is a chemical compound with the empirical formula C5H13BO2 . It has a molecular weight of 115.97 .


Synthesis Analysis

While specific synthesis methods for Neopentylboronic acid are not directly mentioned in the search results, boronic acids are generally prepared by reaction of organolithium compounds or Grignard reagents with borate esters .


Molecular Structure Analysis

The molecular structure of Neopentylboronic acid consists of a boron atom bonded to an oxygen atom and a neopentyl group (2,2-dimethylpropyl group) .


Chemical Reactions Analysis

Neopentylboronic acid is used as a reactant for the preparation of alkylarenes via tetraphosphine-palladium-catalyzed Suzuki cross-coupling with aryl halides .


Physical And Chemical Properties Analysis

Neopentylboronic acid is a white to yellow and faint beige to beige powder . It has a melting point of 85-89 °C and a predicted boiling point of 191.7±23.0 °C . The density is predicted to be 0.905±0.06 g/cm3 .

Future Directions

Boronic acids, including Neopentylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

2,2-dimethylpropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPOZKMTAGEGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584920
Record name (2,2-Dimethylpropyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neopentylboronic acid

CAS RN

701261-35-0
Record name (2,2-Dimethylpropyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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